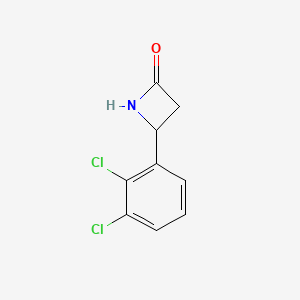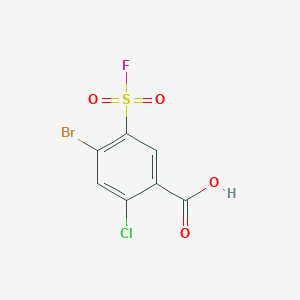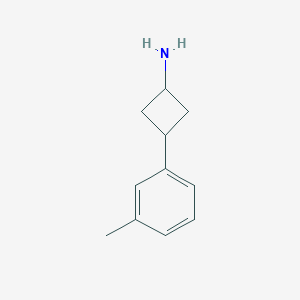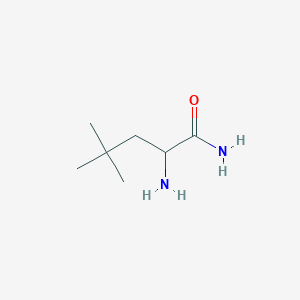
4-(2,3-Dichlorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)azetidin-2-one is a chemical compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and potential biological activities. The azetidinone ring is a core structure in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Preparation Methods
The synthesis of 4-(2,3-Dichlorophenyl)azetidin-2-one typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2,3-Dichlorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
4-(2,3-Dichlorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(2,3-Dichlorophenyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
Penicillin: Both compounds share the azetidinone ring but differ in their side chains and biological activities.
Cephalosporin: Similar to penicillin, cephalosporins have a broader spectrum of activity and different resistance profiles.
Carbapenem: Known for their resistance to beta-lactamase enzymes, carbapenems are more potent but also more complex to synthesize.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H7Cl2NO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
NVCKGHYMALEKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)

amine](/img/structure/B13250976.png)
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)

![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)

amine](/img/structure/B13251020.png)
![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
amine](/img/structure/B13251033.png)



